molecular formula C15H13Cl2NO2 B3408391 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide CAS No. 875285-95-3

5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide

Cat. No. B3408391
CAS RN: 875285-95-3
M. Wt: 310.2 g/mol
InChI Key: ZEESIGGIGVLUJX-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide, also known as DCPC, is a synthetic compound with potential applications in scientific research. DCPC belongs to the class of furan carboxamides and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is believed to exert its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has also been shown to reduce the infiltration of inflammatory cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in lab experiments is its specificity for COX-2 inhibition. Unlike other anti-inflammatory drugs that also inhibit COX-1, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is selective for COX-2 inhibition. This may reduce the risk of side effects associated with COX-1 inhibition, such as gastrointestinal bleeding. One limitation of using 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide. One area of interest is the development of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide analogs with improved solubility and bioavailability. Another potential direction is the study of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in combination with other anti-inflammatory drugs to determine if it has synergistic effects. Additionally, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide may have potential applications in the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Further research is needed to determine the full potential of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in scientific research.
Conclusion:
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is a synthetic compound with potential applications in scientific research. It has been studied for its mechanism of action, physiological effects, and potential applications in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has several potential future directions for study. Further research is needed to fully understand the potential of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in scientific research.

Scientific Research Applications

5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has also been studied for its potential use as a tool in the study of the immune system and the inflammatory response.

properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-methyl-N-prop-2-enylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-3-6-18-15(19)12-8-14(20-9(12)2)11-5-4-10(16)7-13(11)17/h3-5,7-8H,1,6H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEESIGGIGVLUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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